2-(4-Amino-2-fluorophenyl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

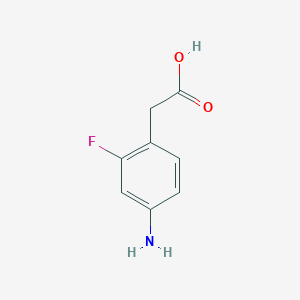

2-(4-Amino-2-fluorophenyl)acetic acid is an organic compound with the molecular formula C8H8FNO2 It is characterized by the presence of an amino group and a fluorine atom attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Amino-2-fluorophenyl)acetic acid typically involves the following steps:

Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group at the para position relative to the amino group.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Carboxylation: The resulting 4-amino-2-fluoroaniline is then subjected to carboxylation to introduce the acetic acid moiety, often using a carboxylating agent like carbon dioxide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the amino group may be oxidized to a nitro group under strong oxidizing conditions.

Reduction: The compound can be reduced to form various derivatives, such as the reduction of the carboxylic acid group to an alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.

Major Products:

Oxidation: 4-Nitro-2-fluorophenylacetic acid.

Reduction: 2-(4-Amino-2-fluorophenyl)ethanol.

Substitution: Various substituted phenylacetic acids depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Overview:

In medicinal chemistry, 2-(4-Amino-2-fluorophenyl)acetic acid serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its ability to interact with specific enzymes and receptors makes it valuable for drug development.

Case Study: Synthesis of Antihyperlipidemic Agents

A series of derivatives based on phenoxyacetic acid have been synthesized and evaluated for their hypolipidemic activity. Some compounds exhibited significant antihyperlipidemic effects in vivo, suggesting potential therapeutic applications for managing lipid levels in hyperlipidemic conditions .

Materials Science

Overview:

The compound is explored for its potential in creating novel materials, particularly fluorinated polymers. The presence of fluorine enhances the material's properties, such as thermal stability and chemical resistance.

Research Findings:

Studies indicate that incorporating fluorinated compounds into polymer matrices can lead to improved mechanical properties and lower surface energy, making them suitable for various industrial applications .

Biological Studies

Overview:

In biological research, this compound acts as a probe in biochemical assays to investigate enzyme activities and protein interactions.

Case Study: Enzyme Activity Assays

The compound has been utilized in assays to study the interaction of specific enzymes involved in metabolic pathways. Its fluorine atom enhances binding affinity, allowing for more precise measurements of enzyme kinetics .

| Application | Methodology | Findings |

|---|---|---|

| Enzyme activity assays | Fluorescence-based detection | Enhanced binding affinity observed |

Industrial Applications

Overview:

The compound is also utilized in developing agrochemicals and specialty chemicals. Its unique reactivity allows for the synthesis of various agrochemical agents that can enhance crop protection.

Research Insights:

Recent advancements have shown that derivatives of this compound can be effective as herbicides or fungicides, providing a new avenue for agricultural innovation .

Mechanism of Action

The mechanism of action of 2-(4-Amino-2-fluorophenyl)acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.

Comparison with Similar Compounds

- 2-(4-Amino-2-chlorophenyl)acetic acid

- 2-(4-Amino-2-bromophenyl)acetic acid

- 2-(4-Amino-2-methylphenyl)acetic acid

Comparison:

- Fluorine vs. Chlorine/Bromine: The fluorine atom in 2-(4-Amino-2-fluorophenyl)acetic acid provides unique properties such as increased electronegativity and smaller atomic radius compared to chlorine or bromine, which can influence the compound’s reactivity and binding affinity.

- Methyl Group: The presence of a methyl group in 2-(4-Amino-2-methylphenyl)acetic acid can increase the compound’s hydrophobicity and alter its interaction with biological targets compared to the fluorinated analog.

Biological Activity

2-(4-Amino-2-fluorophenyl)acetic acid, also known as 2-Amino-2-(4-fluorophenyl)acetic acid, is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.

The compound has the following chemical structure and properties:

- Molecular Formula : C8H8FNO2

- Molecular Weight : 171.15 g/mol

- Chemical Structure :

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluoroaniline with acetic anhydride or similar acylating agents. The reaction conditions can be optimized to enhance yield and purity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial activity against various bacterial strains. It has been evaluated for its Minimum Inhibitory Concentration (MIC) against Mycobacterium abscessus, with reported MIC values ranging from 6.25 to 12.5 μM, indicating significant efficacy against this pathogen .

| Microorganism | MIC (μM) |

|---|---|

| Mycobacterium abscessus | 6.25 - 12.5 |

| Mycobacterium tuberculosis | Not specified |

| Mycobacterium smegmatis | Not specified |

Cytotoxicity

In vitro studies assessing cytotoxicity against mammalian cell lines have shown that this compound has low toxicity, with IC50 values above 100 µM in various cancer cell lines, including MDA-MB-231 and PC3 . This suggests a favorable safety profile for potential therapeutic applications.

The antimicrobial mechanism of action for this compound is hypothesized to involve inhibition of bacterial cell wall synthesis and disruption of metabolic pathways essential for bacterial growth. Further research is needed to elucidate the exact molecular targets affected by this compound.

Case Studies and Research Findings

-

Study on Synthesis and Antimicrobial Activity :

A recent study synthesized derivatives of MMV688845, a compound related to this compound, showing enhanced activity against non-tuberculous mycobacteria (NTM). The derivatives were tested for their ability to inhibit RNA polymerase in mycobacterial species, which is a critical target for developing new anti-tuberculosis drugs . -

Evaluation Against Cancer Cell Lines :

Another study evaluated the cytotoxic effects of various derivatives of amino-acid-based compounds, including those related to this compound, demonstrating low cytotoxicity while maintaining antibacterial properties . -

Structure-Activity Relationship (SAR) :

The SAR studies indicated that modifications in the phenyl ring and the amino group significantly influence the biological activity of these compounds. For instance, the presence of fluorine enhances lipophilicity, potentially improving membrane permeability and bioactivity .

Properties

IUPAC Name |

2-(4-amino-2-fluorophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4H,3,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENIGBRUGRNUDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20596334 |

Source

|

| Record name | (4-Amino-2-fluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914224-31-0 |

Source

|

| Record name | (4-Amino-2-fluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.